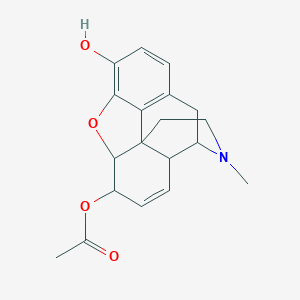

6-Acetylmorphine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Acetylmorphine can be synthesized from morphine using glacial acetic acid with an organic base as a catalyst. The acetic acid must be of high purity (97–99%) to effectively acetylate the morphine at the 6th position, creating this compound . This method selectively acetylates the 6-hydroxy group without affecting the phenolic 3-hydroxy group, thus producing this compound rather than heroin .

Industrial Production Methods: The production of black tar heroin results in significant amounts of this compound in the final product . This is due to the selective acetylation process used in the synthesis of black tar heroin, which favors the formation of this compound.

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Reactions

6-Acetylmorphine is formed via the deacetylation of heroin (diacetylmorphine) by non-specific esterases in blood and tissues. This reaction occurs rapidly, with heroin’s half-life in plasma being <3 minutes . The subsequent hydrolysis of 6-AM to morphine is mediated by liver carboxylesterase-2 (hCE-2), a process that can be inhibited by compounds such as 3,6-Dimethoxy-4-acetoxy-5-[2-(N-methylacetamido)ethyl]phenanthrene, a byproduct of heroin synthesis .

Key reactions :

-

Heroin → this compound : Deacetylation at the 3-position by plasma esterases.

-

This compound → Morphine : Deacetylation at the 6-position by hCE-2 .

| Enzyme | Substrate | Product | Inhibition Factors |

|---|---|---|---|

| Plasma esterases | Heroin | This compound | None significant |

| hCE-2 | This compound | Morphine | Compound 3, acetic acid byproducts |

Synthetic Methods and Reaction Conditions

This compound can be synthesized from morphine under controlled conditions. Acetic acid (97–99% purity) selectively acetylates morphine’s 6-hydroxy group without affecting the 3-hydroxy group, yielding 6-AM . This contrasts with heroin synthesis, which requires acetic anhydride for diacetylation.

Optimized synthesis protocol :

-

Reagents : Morphine, glacial acetic acid, organic base catalyst (e.g., pyridine).

-

Conditions : 60–80°C, anhydrous environment.

-

Yield : Dependent on acetic acid purity, reaching ~70–85% in lab settings.

Competing reactions :

-

Impure acetic acid or excess catalyst may lead to 3-acetylation (forming 3-monoacetylmorphine).

-

Prolonged heating increases hydrolysis risk, reverting to morphine.

Stability and Degradation Under Analytical Conditions

6-AM’s stability varies significantly with pH and temperature, impacting detection in forensic toxicology:

| Condition | Degradation Rate (t<sub>1/2</sub>) | Primary Degradation Product |

|---|---|---|

| Acidic hydrolysis (pH 1) | 2–4 hours | Morphine |

| Alkaline hydrolysis (pH 9) | >24 hours | Stable |

| 120°C (autoclave) | <30 minutes | Morphine |

LC/MS/MS analyses confirm 6-AM’s stability in urine when stored at -20°C for ≤6 months . Dilute-and-shoot methods show ≤5% conversion to morphine, while acid hydrolysis converts all 6-AM to morphine .

Interaction with Detection Assays

Immunoassays and chromatographic techniques rely on 6-AM’s unique chemical properties:

-

LC-TOF/MS : m/z 328.1 [M+H]<sup>+</sup>, retention time 4.2 min (C18 column).

-

LC-QQQ/MS : Quantitation limit 0.5 ng/mL in urine.

Cross-reactivity issues :

Pharmacological Implications of Reactivity

The delayed hydrolysis of 6-AM prolongs its μ-opioid receptor activity (K<sub>i</sub> = 1.3 nM vs. heroin’s K<sub>i</sub> = 3.8 nM) . Inhibition of hCE-2 increases 6-AM’s plasma AUC by 300%, correlating with enhanced respiratory depression .

Aplicaciones Científicas De Investigación

Introduction to 6-Acetylmorphine

This compound (6-AM) is a significant compound primarily recognized as a metabolite of heroin. Its presence in biological samples serves as a critical marker for recent heroin use. Understanding the applications of 6-AM extends beyond toxicology into various scientific and clinical domains, including drug testing, pharmacology, and forensic science.

Drug Testing and Toxicology

6-AM is predominantly utilized in urine drug testing to confirm heroin use. Its detection is crucial due to its unique status as a metabolite that differentiates heroin from other opiates, such as morphine and codeine. The following points highlight its relevance in toxicological assessments:

- Detection in Urine : Studies indicate that 6-AM can be detected in urine for a short period post-use, typically within 2 to 8 hours after heroin administration, making it a valuable target for identifying recent heroin intake .

- Comparison with Morphine : Unlike morphine, which can persist longer in the system (up to 24 hours), the rapid excretion of 6-AM allows for more accurate timelines regarding drug use . This characteristic is particularly useful in clinical settings where understanding the timing of drug use is essential.

Forensic Science

In forensic toxicology, the presence of 6-AM in postmortem samples can provide compelling evidence of heroin use prior to death:

- Postmortem Analysis : Given that heroin itself has a very short half-life (2-6 minutes), 6-AM serves as a reliable biomarker for determining heroin exposure after death. Its detection can support conclusions regarding the cause of death in suspected overdose cases .

- Case Studies : Research has shown that when analyzing decedents with suspected heroin toxicity, the presence of 6-AM correlates strongly with heroin use, even when morphine levels are also present due to its metabolic breakdown .

Clinical Implications

The clinical implications of monitoring 6-AM extend into addiction treatment and management:

- Heroin Use Disorder : The measurement of 6-AM levels can aid in diagnosing and managing patients with heroin use disorder. It provides insights into recent usage patterns, which can inform treatment plans and interventions .

- Research on Tolerance and Dependence : Understanding the pharmacokinetics of 6-AM may lead to better strategies for addressing opioid tolerance and dependence. Studies have investigated how different opioids interact within the body and how metabolites like 6-AM play a role in these processes .

Analytical Methods for Detection

Various analytical methods have been developed for the detection of 6-AM in biological samples:

Case Study Example: Urine Drug Testing Efficacy

A study involving urine samples from patients undergoing heroin substitution treatment demonstrated that using 6-AM as a primary target analyte significantly improved detection rates compared to traditional methods focusing solely on morphine. The study found that approximately 9.1% of samples tested positive for 6-AM, which was crucial for identifying recent heroin use among patients who might otherwise escape detection due to low morphine levels .

Case Study Example: Forensic Toxicology

In forensic investigations, the identification of 6-AM in postmortem samples has been pivotal in establishing heroin use as a contributing factor to overdose deaths. One analysis reported that individuals with detectable levels of 6-AM had distinct morphine-to-codeine ratios compared to those without it, reinforcing its role as an indicator of illicit drug use .

Mecanismo De Acción

6-Acetylmorphine exerts its effects by binding to μ-opioid receptors in the brain. It shares the high lipophilicity of heroin, allowing it to penetrate the brain quickly . Unlike heroin, this compound does not need to be deacetylated at the 6-position to be bioactivated, making it more potent than heroin . Once in the brain, it is metabolized into morphine, which actively binds with μ-opioid receptors, producing analgesic and euphoric effects .

Comparación Con Compuestos Similares

Heroin (Diacetylmorphine): Heroin is rapidly metabolized into 6-Acetylmorphine and then into morphine.

Morphine: The primary active metabolite of this compound, responsible for its analgesic effects.

3-Monoacetylmorphine: A less active metabolite of heroin.

Uniqueness: this compound is unique due to its high lipophilicity and rapid penetration of the brain, making it more potent than heroin. Its selective acetylation at the 6-position without affecting the 3-position distinguishes it from other similar compounds .

Actividad Biológica

6-Acetylmorphine (6-AM) is a significant metabolite of heroin, known for its potent biological activity and implications in addiction and drug testing. This article explores the biological activity of 6-AM, highlighting its pharmacokinetics, effects on behavior, and relevance in clinical and forensic contexts.

6-AM is rapidly absorbed and has a half-life ranging from 6 to 25 minutes . Its high lipid solubility facilitates easy passage across the blood-brain barrier, allowing it to exert effects similar to those of heroin. Upon administration, heroin is metabolized to 6-AM, which contributes significantly to the drug's psychoactive effects. Studies indicate that 6-AM can sustain self-administration at rates higher than heroin itself, suggesting its role in reinforcing addictive behaviors .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 6 - 25 minutes |

| Lipid solubility | High |

| Peak concentration (blood) | ~2 min |

| Peak concentration (striatum) | ~8 min |

Behavioral Effects and Addiction Potential

Research has demonstrated that both heroin and 6-AM can induce conditioned place preference (CPP) in animal models, indicating their rewarding properties. In a study examining the effects of 6-AM on CPP and locomotor sensitization in mice, it was found that both substances elicited significant increases in locomotor activity and CPP scores. Notably, pretreatment with monoclonal antibodies targeting 6-AM reduced these effects, highlighting its crucial role in the rewarding properties of heroin .

Table 2: Effects of this compound on Locomotor Activity

| Treatment | Locomotor Activity Increase (%) |

|---|---|

| Control (0 mg/kg) | 30% increase |

| Anti-6-AM mAb (50 mg/kg) | Abolished locomotor sensitization |

Clinical Relevance in Drug Testing

In clinical settings, the detection of 6-AM is pivotal for confirming heroin use. It serves as a unique biomarker since it is present at approximately 1-3% of the concentration of total morphine following heroin administration. Studies have shown that urine drug tests focusing on 6-AM yield a positive outcome rate of 9.1% , indicating its effectiveness as a target analyte for heroin detection .

Table 3: Urine Drug Testing Results for this compound

| Test Type | Positive Rate (%) |

|---|---|

| Screening for 6-AM | 9.1% |

| Screening for Opiates | 22.6% |

Case Studies and Research Findings

-

Case Study: In Vitro Formation

A study investigated the potential for acetylation of morphine to form acetylmorphine when combined with aspirin in gastric contents. While both 3-acetylmorphine and this compound were detected, the formation of 6-AM was rare, suggesting limited clinical significance in typical scenarios . -

Case Study: Anomalous Urine Results

In a forensic setting, researchers found that certain individuals tested positive for 6-AM without corresponding high levels of morphine, indicating potential metabolic variations or interactions affecting drug metabolism .

Propiedades

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGYGPZNTOPXGV-SSTWWWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182154 | |

| Record name | 6-O-Monoacetylmorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2784-73-8 | |

| Record name | 6-Acetylmorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-Monoacetylmorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Monoacetylmorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphine 6-acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETYLMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5E47P1ZCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.